Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide

Medicinal chemistry Chiral synthesis Structure-activity relationships

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide (CAS 1796906-13-2) is a synthetic organic compound belonging to the phenylmorpholine class, with molecular formula C₁₅H₁₆F₄N₂O₃ and molecular weight 348.29 g/mol. The molecule features a 2-fluoro-5-(trifluoromethyl)benzamide core linked via an amide bond to a morpholine-bearing propanamide side chain that contains a single chiral center.

Molecular Formula C15H16F4N2O3
Molecular Weight 348.298
CAS No. 1796906-13-2
Cat. No. B2946042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide
CAS1796906-13-2
Molecular FormulaC15H16F4N2O3
Molecular Weight348.298
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F
InChIInChI=1S/C15H16F4N2O3/c1-9(14(23)21-4-6-24-7-5-21)20-13(22)11-8-10(15(17,18)19)2-3-12(11)16/h2-3,8-9H,4-7H2,1H3,(H,20,22)
InChIKeyFDNRMYFYYOWPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide (CAS 1796906-13-2): Structural Identity, Physicochemical Profile, and Procurement Context


2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide (CAS 1796906-13-2) is a synthetic organic compound belonging to the phenylmorpholine class, with molecular formula C₁₅H₁₆F₄N₂O₃ and molecular weight 348.29 g/mol . The molecule features a 2-fluoro-5-(trifluoromethyl)benzamide core linked via an amide bond to a morpholine-bearing propanamide side chain that contains a single chiral center. The compound is listed across multiple chemical supplier catalogs as a research-grade benzamide derivative, with the 2-fluoro and 5-trifluoromethyl substituents on the aromatic ring contributing to its electronic profile and the morpholine amide moiety providing hydrogen-bond acceptor capacity . This specific substitution pattern places it within the broader class of trifluoromethyl-substituted benzamides that have been extensively disclosed as kinase inhibitor scaffolds in the patent literature, where IC₅₀ values for KDR (VEGFR2) inhibition have been reported in the range of 0.005–20 μM for structurally related compounds [1].

Why Generic Substitution Fails: Structural Specificity of CAS 1796906-13-2 Versus Closest Commercially Available Analogs


The compound CAS 1796906-13-2 cannot be directly substituted by its closest commercially available analogs—such as the parent 2-fluoro-5-(trifluoromethyl)benzamide (CAS 207919-05-9; MW 207.12; LogP 2.64; TPSA 43.09 Ų) or N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide (CAS 2094027-02-6; MW 288.24) [1]—because the morpholine-propanamide side chain fundamentally alters the molecule's hydrogen-bonding capacity, topological polar surface area, molecular flexibility, and potential for stereospecific target engagement. The parent benzamide (CAS 207919-05-9) lacks both the morpholine ether oxygen (an additional H-bond acceptor) and the chiral center, reducing its capacity for shape-complementary binding. Conversely, CAS 2094027-02-6 replaces the morpholine amide with a cyano-isopropyl group, eliminating the morpholine's solubility-enhancing and conformational properties. Within the trifluoromethyl benzamide kinase inhibitor patent class, even small substituent changes on the amide side chain have been shown to shift kinase selectivity profiles by orders of magnitude [2], making direct substitution scientifically unsound without explicit comparative data for the specific assay system.

Quantitative Differentiation Evidence: CAS 1796906-13-2 Versus Structural Analogs


Molecular Complexity and Chiral Differentiation: CAS 1796906-13-2 vs. Parent 2-Fluoro-5-(trifluoromethyl)benzamide (CAS 207919-05-9)

CAS 1796906-13-2 incorporates a morpholine-propanamide side chain containing one chiral center (at the propanamide α-carbon), a structural feature entirely absent in the parent 2-fluoro-5-(trifluoromethyl)benzamide (CAS 207919-05-9). The computed molecular weight increases from 207.12 to 348.29 g/mol, while the topological polar surface area (TPSA) increases from 43.09 Ų to an estimated ~67 Ų due to the additional amide carbonyl, morpholine ether oxygen, and tertiary amide nitrogen . The number of hydrogen-bond acceptors rises from 5 to approximately 8, and rotatable bonds increase from 1 to 5, providing greater conformational flexibility for induced-fit target binding . This differentiation matters because it establishes the compound as a more complex, three-dimensional scaffold suitable for exploring stereospecific structure-activity relationships that are inaccessible with the planar parent benzamide.

Medicinal chemistry Chiral synthesis Structure-activity relationships

Morpholine Amide Side Chain Differentiation: CAS 1796906-13-2 vs. Cyano-Isopropyl Analog (CAS 2094027-02-6)

The morpholine amide side chain of CAS 1796906-13-2 contrasts directly with the cyano-isopropyl side chain of CAS 2094027-02-6, a structurally related 2-fluoro-5-(trifluoromethyl)benzamide. The morpholine ring introduces an ether oxygen (additional H-bond acceptor) and a tertiary amine, features absent in the nitrile-containing analog. Computed LogP for the cyano analog is 3.3 (XLogP3) [1], whereas the morpholine amide in CAS 1796906-13-2 is predicted to reduce LogP by approximately 0.4–0.7 units (estimated LogP ~2.6–2.9) due to the polar morpholine oxygen, enhancing aqueous solubility . TPSA for the cyano analog is 52.9 Ų versus an estimated ~67 Ų for the target compound, reflecting the greater polar surface area contributed by the morpholine amide. This distinction is relevant because morpholine incorporation is a well-precedented medicinal chemistry strategy for improving solubility and modulating pharmacokinetic properties in benzamide-based inhibitors [2].

Drug design Solubility optimization Kinase inhibitor scaffolds

Trifluoromethyl Benzamide Core: Class-Level Kinase Inhibition Potential vs. Non-Fluorinated Benzamide Scaffolds

The 2-fluoro-5-(trifluoromethyl)benzamide core of CAS 1796906-13-2 is a recognized pharmacophore within the trifluoromethyl-substituted benzamide kinase inhibitor patent class. US Patent US20060035897 discloses that compounds of formula (I)—trifluoromethyl-substituted benzamides—exhibit IC₅₀ values for KDR (VEGFR2) kinase inhibition in the range of 0.005–20 μM, with preferred compounds achieving 0.005–0.5 μM, and EphB4 inhibition down to 10 nM [1]. By contrast, non-fluorinated benzamide scaffolds lacking both the 2-fluoro and 5-trifluoromethyl substituents do not benefit from the enhanced metabolic stability, lipophilicity modulation, and π-stacking interactions conferred by fluorination [2]. The trifluoromethyl group specifically contributes to metabolic stability by blocking oxidative metabolism at the para-position, while the ortho-fluoro substituent influences the benzamide's conformational preference through electrostatic and steric effects [3]. Although direct IC₅₀ data for CAS 1796906-13-2 against specific kinases is not publicly available, the compound's core structure maps directly onto the general formula (I) of this extensively exemplified patent class.

Kinase inhibition Fragment-based drug discovery Patent landscape analysis

Morpholinomethylbenzamide Class Comparator: CAS 1796906-13-2 vs. Moclobemide Analogs for CNS-Penetrant MAO-A Inhibition

Morpholine-containing benzamides have an established precedent as monoamine oxidase (MAO) inhibitors. Moclobemide, a clinically used reversible MAO-A inhibitor, features a morpholine ring linked to a benzamide core and exhibits an IC₅₀ of 6.1 μM against human MAO-A [1]. Synthetic efforts to generate N-(morpholinomethyl)benzamides as moclobemide analogs have demonstrated that electron-withdrawing substituents on the aromatic ring modulate MAO inhibitory potency [2]. CAS 1796906-13-2 differs from moclobemide in three key respects: (i) the morpholine is attached via a propanamide linker rather than a morpholinoethyl chain; (ii) the benzamide ring bears 2-fluoro and 5-trifluoromethyl substituents (both strong electron-withdrawing groups) rather than moclobemide's 4-chloro substituent; and (iii) the amide connectivity is reversed (benzamide-NH to propanamide rather than benzamide directly to morpholinoethyl). These structural differences predict altered electronic effects on the aromatic ring that could tune MAO-A/MAO-B selectivity differently from moclobemide's established profile [3].

MAO inhibition CNS drug design Moclobemide analogs

Recommended Research and Industrial Application Scenarios for CAS 1796906-13-2


Kinase Inhibitor Fragment-to-Lead and Scaffold-Hopping Programs

The 2-fluoro-5-(trifluoromethyl)benzamide core of CAS 1796906-13-2 is directly aligned with the general formula of patented trifluoromethyl benzamide kinase inhibitors, where KDR IC₅₀ values of 0.005–0.5 μM have been demonstrated for optimized analogs [1]. The morpholine-propanamide side chain introduces a chiral handle absent from simpler benzamide fragments, enabling stereospecific SAR exploration. This compound is suited as a starting scaffold for kinase inhibitor programs targeting VEGFR2 (KDR), EphB4, or c-Kit, where the morpholine moiety may enhance solubility and enable polar contacts within the kinase ATP-binding site or allosteric pockets.

Stereospecific CNS-Targeted MAO Inhibitor Development

Building on the precedent of morpholine-containing benzamides as MAO inhibitors (moclobemide: MAO-A IC₅₀ = 6.1 μM) [2], CAS 1796906-13-2 offers a differentiated substitution pattern (2-F, 5-CF₃ vs. moclobemide's 4-Cl) that may shift MAO-A/MAO-B selectivity. The stronger electron-withdrawing character of CF₃ (σₚ = 0.54) relative to Cl (σₚ = 0.23) predicts altered electronic effects on the benzamide ring, potentially enhancing binding to MAO-B, where 2-fluoro substitution has been shown to confer selectivity [3]. The morpholine amide also contributes to CNS penetration potential, making this compound relevant for neuroscience-focused medicinal chemistry programs.

Physicochemical Property Benchmarking and Solubility Optimization Studies

The estimated physicochemical profile of CAS 1796906-13-2 (estimated LogP ~2.6–2.9; TPSA ~67 Ų; MW 348.29) places it in a favorable drug-like property space distinct from its closest analogs. The parent benzamide (CAS 207919-05-9; LogP 2.64; TPSA 43.09; MW 207.12) is substantially smaller and more lipophilic per unit mass, while the cyano-isopropyl analog (CAS 2094027-02-6; XLogP3 3.3; TPSA 52.9; MW 288.24) is more lipophilic with lower polar surface area . These property differences make CAS 1796906-13-2 a useful comparator compound for systematic studies correlating morpholine incorporation with aqueous solubility, permeability, and metabolic stability in the benzamide chemical series.

Chiral Building Block for Asymmetric Synthesis of Benzamide Libraries

The single chiral center at the propanamide α-carbon of CAS 1796906-13-2 provides a synthetic handle for the preparation of enantiomerically enriched compound libraries. Unlike the achiral parent benzamide (CAS 207919-05-9) or the single-enantiomer cyano analog (CAS 2094027-02-6, (R)-configuration only), the target compound can be resolved into both (R)- and (S)-enantiomers for comparative stereospecific SAR studies . This enables systematic exploration of chiral recognition in target binding, an approach that is particularly valuable for kinase and CNS targets where stereochemistry can influence both potency and selectivity.

Quote Request

Request a Quote for 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.